molecular formula C27H23N3O3S B11416172 N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11416172
M. Wt: 469.6 g/mol
InChI Key: JOLDSQHNELMLGP-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuro[3,2-d]pyrimidine structure, followed by the introduction of the sulfanyl group and the acetamide moiety. Key reagents used in these steps include various halogenated compounds, thiols, and amines. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
  • Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
  • Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

  • Chemistry : It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
  • Biology : The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
  • Medicine : Research is conducted to explore its potential as a drug candidate for treating various diseases.
  • Industry : The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H23N3O3S/c1-16-7-6-8-20(13-16)30-26(32)25-24(21-9-4-5-10-22(21)33-25)29-27(30)34-15-23(31)28-19-12-11-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,28,31)

InChI Key

JOLDSQHNELMLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=C(C=C5)C)C

Origin of Product

United States

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